molecular formula C13H18ClNO B3011854 BK-IMP Hydrochloride CAS No. 100608-68-2

BK-IMP Hydrochloride

Cat. No.: B3011854
CAS No.: 100608-68-2
M. Wt: 239.74
InChI Key: GBTLIFNUKMSPJM-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

BK-IMP Hydrochloride, also known as 1-(2,3-Dihydro-1H-inden-5-yl)-2-(methylamino)propan-1-one;hydrochloride, is a chemical compound that primarily targets the BK channels . These ion channels, also known as Maxi-K, Slo1 or K Ca 1.1 channels , are ubiquitously expressed in a broad array of excitable and non-excitable cells . They are characterized by exhibiting a high K+ selectivity and an exquisite ability to be dually activated by two distinct physiological stimuli: membrane depolarization and local increases in intracellular Ca2+ .

Mode of Action

The compound interacts with its targets, the BK channels, by binding to the negatively charged phosphate head groups of phospholipids at the bacteria cell wall . This causes increased rigidity and sinking nonpolar segments into hydrophobic domains, disrupting the cell membrane .

Biochemical Pathways

The affected biochemical pathways involve the host IMPα/β1-virus interface . The compound works by inhibiting the neuronal reuptake of the neurotransmitters norepinephrine and serotonin . It binds the sodium-dependent serotonin transporter and sodium-dependent norepinephrine transporter, reducing the reuptake of norepinephrine and serotonin by neurons .

Pharmacokinetics

It’s important to note that critically ill patients undergo significant physiological alterations that affect the pharmacokinetics (pk) of antimicrobials based on their physiochemical properties . These alterations generally affect different PK processes, including absorption, distribution, metabolism, and elimination .

Result of Action

The stimulation of BK channels leads to a rapid efflux of K+, which results in membrane hyperpolarization . This capability confers an important physiological mechanism to modulate membrane excitability and intracellular Ca2+ homeostasis .

Preparation Methods

The synthesis of BK-IMP Hydrochloride involves several steps. One common synthetic route includes the reaction of 2,3-dihydro-1H-indene with methylamine, followed by the addition of propanone. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

BK-IMP Hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

BK-IMP Hydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

BK-IMP Hydrochloride can be compared with other similar compounds, such as:

This compound stands out due to its specific molecular structure and the unique combination of properties that make it suitable for various scientific and industrial applications.

Properties

IUPAC Name

1-(2,3-dihydro-1H-inden-5-yl)-2-(methylamino)propan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO.ClH/c1-9(14-2)13(15)12-7-6-10-4-3-5-11(10)8-12;/h6-9,14H,3-5H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBTLIFNUKMSPJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC2=C(CCC2)C=C1)NC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100608-68-2
Record name BK-IMP Hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100608682
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BK-IMP HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7AM72SVA5E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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